molecular formula C16H13ClN2O2S B6536709 3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide CAS No. 1058195-53-1

3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide

Cat. No. B6536709
CAS RN: 1058195-53-1
M. Wt: 332.8 g/mol
InChI Key: CCCXXNMFJSPOGI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceuticals and biologically active compounds . It includes a 2-chlorophenyl group, a methyl group, a thiophen-3-yl group, and an oxazole ring with a carboxamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or cyclization reactions . The exact method would depend on the starting materials and the specific conditions required to form the various rings and bonds in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings . The exact structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the oxazole ring might participate in nucleophilic or electrophilic substitution reactions, and the carboxamide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. For example, compounds with similar structures have been found to have anticonvulsant and analgesic effects, possibly through interaction with neuronal voltage-sensitive sodium and calcium channels .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties could be evaluated through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to determine its mechanism of action, potential therapeutic uses, and safety profile .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-14(16(20)18-8-11-6-7-22-9-11)15(19-21-10)12-4-2-3-5-13(12)17/h2-7,9H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCXXNMFJSPOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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